2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an ethoxyphenyl group at the 2-position, a methyl group at the 8-position, and a carbonyl chloride group at the 4-position. These structural features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-ethoxybenzene and an appropriate catalyst such as aluminum chloride.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is typically introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), and alcohols (ROH) are used under mild to moderate conditions, often in the presence of a base like pyridine.
Major Products
Oxidation: 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid.
Reduction: 2-(3-Ethoxyphenyl)-8-methylquinoline-4-methanol.
Substitution: Various amides, esters, and other derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of quinoline-based drugs, which are used to treat malaria, bacterial infections, and cancer.
Biological Studies: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is a precursor in the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, quinoline derivatives often act by:
Inhibiting Enzymes: They can inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division.
Interacting with DNA: Some derivatives intercalate into DNA, disrupting its function and leading to cell death.
Targeting Receptors: Quinoline compounds can bind to various receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Lacks the ethoxy and methyl substitutions, making it less specific in its applications.
8-Methylquinoline-4-carbonyl chloride: Does not have the ethoxyphenyl group, which may reduce its biological activity.
2-(3-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its reactivity and biological properties.
Uniqueness
2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to its specific substitutions, which enhance its reactivity and specificity in various chemical reactions and biological applications. The ethoxy group increases its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This compound’s versatility and unique structural features make it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-14-8-5-7-13(10-14)17-11-16(19(20)22)15-9-4-6-12(2)18(15)21-17/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXFHTROJWTBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199964 | |
Record name | 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-51-2 | |
Record name | 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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